3-azido-1,1-difluorocyclobutane 3-azido-1,1-difluorocyclobutane
Brand Name: Vulcanchem
CAS No.: 2243345-23-3
VCID: VC11624198
InChI:
SMILES:
Molecular Formula: C4H5F2N3
Molecular Weight: 133.1

3-azido-1,1-difluorocyclobutane

CAS No.: 2243345-23-3

Cat. No.: VC11624198

Molecular Formula: C4H5F2N3

Molecular Weight: 133.1

Purity: 93

* For research use only. Not for human or veterinary use.

3-azido-1,1-difluorocyclobutane - 2243345-23-3

Specification

CAS No. 2243345-23-3
Molecular Formula C4H5F2N3
Molecular Weight 133.1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Azido-1,1-difluorocyclobutane features a cyclobutane backbone substituted with two fluorine atoms at the 1-position and an azide (-N₃) group at the 3-position. The molecule’s IUPAC name, 3-azido-1,1-difluorocyclobutane, reflects this substitution pattern. Its molecular formula is C₄H₅F₂N₃, with a molecular weight of 133.10 g/mol. The cyclobutane ring introduces significant steric strain, which influences its reactivity and stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₄H₅F₂N₃
Molecular Weight133.10 g/mol
IUPAC Name3-azido-1,1-difluorocyclobutane
Canonical SMILESC1C(CC1(F)F)N=[N+]=[N-]
InChI KeyHHRUPMNOQOQREU-UHFFFAOYSA-N
PubChem CID138975775

The azide group’s linear geometry and high energy content make it a reactive site for cycloaddition reactions, while the fluorine atoms enhance electronegativity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

MethodKey StepsYield & Efficiency
Nucleophilic SubstitutionHalogenation → Azide displacementModerate (50–70%)
One-Pot CyclopropanationDiazo compound cyclization → Difluorocarbene insertionHigh (80–90%)

Challenges and Optimizations

The steric strain of the cyclobutane ring complicates synthetic efforts, often leading to side reactions such as ring-opening or decomposition. Catalytic methods using dirhodium tetracarboxylates have proven effective in stabilizing intermediates and improving yields . Additionally, low-temperature conditions (-78°C) are frequently employed to mitigate thermal degradation.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is contingent on storage conditions, with recommendations for refrigeration (2–8°C) under inert atmospheres. The azide group poses explosion risks under mechanical shock or elevated temperatures, necessitating careful handling.

Spectroscopic Data

While experimental spectra are scarce, computational predictions suggest characteristic signals:

  • ¹⁹F NMR: Two distinct fluorine resonances near -120 ppm (CF₂ group).

  • IR Spectroscopy: A strong azide stretch at ~2100 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 133.10 (M⁺).

Applications in Scientific Research

Organic Synthesis

The azide group enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages. This reactivity is leveraged to construct complex architectures, such as dendrimers and polymer networks . For instance, 3-azido-1,1-difluorocyclobutane could serve as a cross-linker in fluorinated polymers, enhancing thermal and chemical resistance.

Medicinal Chemistry

Fluorine atoms improve pharmacokinetic properties by increasing lipid solubility and bioavailability. Although direct biological studies on this compound are lacking, structurally related difluorocyclobutanes exhibit promise as protease inhibitors and receptor antagonists. The azide group further allows bioconjugation to targeting moieties (e.g., antibodies) for drug delivery systems .

Materials Science

The compound’s rigid cyclobutane core and fluorine content make it a candidate for advanced materials. Potential applications include:

  • Liquid Crystals: Fluorinated cyclobutanes enhance anisotropic properties.

  • Energetic Materials: The azide group contributes to high energy density, albeit with stability challenges.

Research Gaps and Future Directions

Current literature on 3-azido-1,1-difluorocyclobutane is sparse, with most data extrapolated from analogous compounds. Priority research areas include:

  • Synthetic Scalability: Developing gram-scale routes with improved safety profiles.

  • Stability Studies: Investigating decomposition pathways under physiological conditions.

  • Biological Screening: Evaluating toxicity and therapeutic potential in vitro.

  • Materials Innovation: Incorporating the compound into fluoropolymer matrices for aerospace or electronics .

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